Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIZQSBVKMZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735084 | |
| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-42-2 | |
| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Madelung Cyclization Adaptations
Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[2,3-b]pyridines. Reacting 2-bromopyridine derivatives with tert-butyl chloroacetate under strongly basic conditions (e.g., NaH or KOtBu) induces intramolecular cyclization. This method directly installs the tert-butyl carboxylate group at the 1-position while forming the fused pyrrole ring. Key advantages include high regioselectivity and compatibility with brominated precursors, though yields are moderate (50–65%) due to competing side reactions.
Fischer Cyclization Approaches
Fischer indole synthesis modifications employ phenylhydrazines and carbonyl-containing pyridine derivatives. For example, 3-chloromethyl-5-bromopyridine-2-carbaldehyde reacts with phenylhydrazine in acidic media (HCl/EtOH), forming the pyrrolo[2,3-b]pyridine core via [3+3] cyclization. Subsequent tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) achieves the 1-carboxylate group. This method offers superior scalability (>70% yield) but requires stringent temperature control to avoid N-overalkylation.
Bromination and Chloromethylation Functionalization
Functionalization at the 3- and 5-positions is critical for achieving the target structure. Bromination typically precedes chloromethylation to avoid steric hindrance.
Electrophilic Bromination at the 5-Position
Pyrrolo[2,3-b]pyridines undergo electrophilic bromination using molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C. The 5-position is favored due to electron-donating effects from the pyrrole nitrogen, directing electrophiles to the para position relative to the N1 atom. Excess bromine (>1.2 equiv.) ensures complete monobromination, with yields reaching 85–90% after recrystallization from ethanol/water mixtures.
Chloromethylation at the 3-Position
Chloromethylation employs the Blanc reaction, where the pyrrolo[2,3-b]pyridine reacts with formaldehyde (37% aqueous) and HCl gas in acetic acid. The 3-position is activated for electrophilic substitution due to conjugation with the pyrrole ring, facilitating hydroxymethylation followed by HCl-mediated chlorination. This step is highly sensitive to moisture, requiring anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis. Yields range from 60–75%, with purity >95% achievable via column chromatography (SiO₂, hexane/EtOAc).
Tert-Butyl Carboxylate Protection
The Boc group is introduced early or late in the synthesis, depending on the route.
Early-Stage Boc Protection
In Madelung-derived routes, tert-butyl chloroacetate serves as both a carboxylate source and cyclization participant. Reaction with 2-bromopyridine derivatives at 80–100°C in dimethylformamide (DMF) forms the Boc-protected core in one pot. This method minimizes purification steps but risks ester hydrolysis under prolonged heating.
Post-Cyclization Boc Installation
Alternative routes use di-tert-butyl dicarbonate (Boc₂O) to protect the N1 position after cyclization. For example, treating pyrrolo[2,3-b]pyridine with Boc₂O (1.5 equiv.) and 4-dimethylaminopyridine (DMAP) in THF at 25°C achieves quantitative protection within 12 hours. This approach is preferred for acid-sensitive intermediates, offering >90% yields and compatibility with brominated substrates.
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
Comparative Evaluation of Synthetic Routes
The table below contrasts the efficiency of two dominant methods:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove them.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate has been investigated for its potential as a bioactive compound in drug development:
Antibacterial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antibacterial properties. For instance, compounds synthesized from this compound have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Bacteria |
|---|---|---|
| Compound A | MIC = 3.1 μM | Staphylococcus aureus |
| Compound B | MIC = 4.8 μM | Escherichia coli |
These findings suggest that this compound can serve as a lead structure for developing new antibacterial agents .
Cancer Research
In cancer research, the compound has been explored for its potential to inhibit specific cancer cell lines. Studies have demonstrated that modifications of the pyrrolo[2,3-b]pyridine scaffold can lead to compounds with enhanced cytotoxicity against various cancer types.
The ability to modify the structure of this compound allows for the development of targeted therapies.
Synthetic Applications
The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules:
Synthesis of Heterocycles
This compound can be used in reactions involving palladium-catalyzed cross-coupling methods to synthesize novel heterocycles.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, arylboronic acid, K₂CO₃ | 75% |
| Sonogashira Reaction | CuI catalyst, terminal alkyne | 68% |
These reactions highlight the compound's utility in generating diverse chemical libraries for biological testing .
Material Science Applications
In material science, this compound has potential applications in polymer chemistry and nanotechnology:
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
A study demonstrated that incorporating this compound into polycarbonate blends improved thermal degradation temperatures by approximately 20°C compared to unmodified polymers .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrrolo[2,3-b]pyridine Derivatives
*Calculated based on molecular formula C₁₃H₁₄BrClN₂O₂.
Physicochemical Properties
- Solubility: The tert-butyl ester in the target compound improves solubility in dichloromethane and ethyl acetate (>50 mg/mL) compared to non-esterified analogs (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine), which require polar aprotic solvents like DMSO .
- Stability : Chloromethyl-substituted pyrrolo[2,3-b]pyridines are stable under anhydrous conditions but may hydrolyze in aqueous acidic/basic media, unlike ethynyl or spiro derivatives, which are resistant to hydrolysis .
Biological Activity
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1234616-42-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄BrClN₂O₂
- Molecular Weight : 345.62 g/mol
- CAS Number : 1234616-42-2
- Purity : Typically ≥ 95% .
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory effects on CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 . This suggests that this compound may also possess similar inhibitory effects due to its structural similarity.
The mechanism by which these compounds exert their biological effects often involves:
- Cell Cycle Arrest : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Some studies have reported that pyrrolo[2,3-b]pyridine derivatives can trigger apoptotic pathways in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolo[2,3-b]pyridines:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate?
- Methodology : The compound can be synthesized via a multi-step pathway starting from pyrrolo[2,3-b]pyridine derivatives. A common approach involves:
Boc protection : Introduce the tert-butoxycarbonyl (Boc) group under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .
Functionalization : Bromination at the 5-position using N-bromosuccinimide (NBS) in a halogenated solvent.
Chloromethylation : Install the chloromethyl group at the 3-position via Friedel-Crafts alkylation or nucleophilic substitution.
- Validation : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound?
- Hazard Controls :
- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
- Skin/eye protection : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166 standards .
- Environmental controls : Avoid drainage contamination; use fume hoods for reactions and waste neutralization .
Q. How can the purity of this compound be validated?
- Analytical methods :
- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity (>95%) .
- Spectroscopy : Confirm absence of impurities via H NMR (e.g., integration ratios) and FT-IR (e.g., Boc carbonyl stretch at ~1680 cm) .
Advanced Research Questions
Q. How does the chloromethyl group at the 3-position influence reactivity in cross-coupling reactions?
- Mechanistic insight : The chloromethyl group serves as a versatile handle for Suzuki-Miyaura couplings or nucleophilic substitutions. For example:
- Buchwald-Hartwig amination : React with amines (e.g., piperazine) in the presence of Pd catalysts to generate biheteroaryl motifs .
- Discrepancies : Competing side reactions (e.g., elimination to form alkenes) may occur under strong bases; optimize using mild conditions (e.g., KCO in DMF at 80°C) .
- Data contradiction : Conflicting yields may arise from steric hindrance; use bulky ligands (XPhos) to improve efficiency .
Q. What strategies resolve contradictory crystallographic and spectroscopic data for derivatives?
- Case study : If X-ray crystallography (e.g., CCDC data ) conflicts with NMR (e.g., unexpected splitting), consider:
Dynamic effects : Conformational flexibility in solution vs. solid state.
Tautomerism : Pyrrolo-pyridine systems may exhibit proton shuffling; analyze via variable-temperature NMR .
Cocrystallization : Add coformers (e.g., carboxylic acids) to stabilize specific tautomers for X-ray analysis .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Workflow :
Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinase enzymes).
QSAR : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity using ML models (Random Forest, SVM).
ADMET prediction : Assess bioavailability via SwissADME; prioritize analogs with logP <5 and TPSA <140 Ų .
Troubleshooting Experimental Challenges
Q. Why does the Boc group hydrolyze prematurely during functionalization?
- Root cause : Acidic protons (e.g., from chloromethylation reagents) may cleave the Boc group.
- Solution :
- Use milder alkylation agents (e.g., chloroethyl ethers instead of HCl gas).
- Add a proton scavenger (e.g., 2,6-lutidine) to stabilize the reaction medium .
Q. How to mitigate low yields in bromination steps?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
